

The Synthesis of Teneligliptin and its Impurities: A Technical Guide

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Compound of Interest

Compound Name: (2S,4R)-Teneligliptin

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Abstract

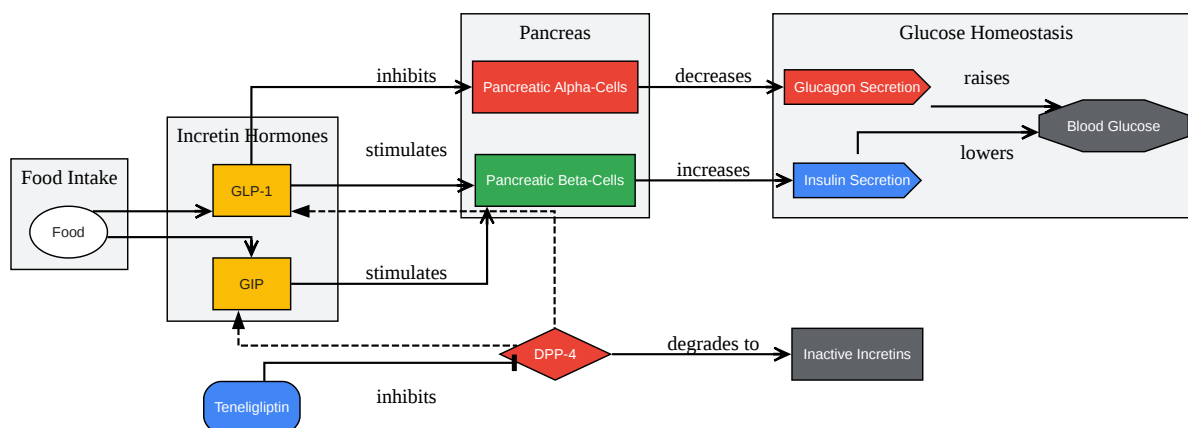
Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1] Its unique "J-shaped" molecular structure confers high potency and a prolonged duration of action.[2][3] This technical guide provides an in-depth overview of the synthesis of Teneligliptin, with a focus on various synthetic routes, the formation and characterization of related impurities, and detailed experimental protocols. The mechanism of action, involving the potentiation of incretin hormones, is also discussed and visualized.

Mechanism of Action

Teneligliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).[2] By preventing their breakdown, Teneligliptin increases the levels of active GLP-1 and GIP. This leads to enhanced glucose-dependent insulin secretion from pancreatic β -cells and suppressed glucagon release from α -cells, ultimately resulting in improved glycemic control with a low intrinsic risk of hypoglycemia.[1][2]

DPP-4 Signaling Pathway

The following diagram illustrates the signaling pathway affected by Teneligliptin.



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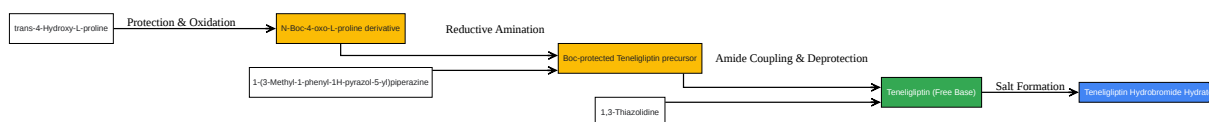
Figure 1: DPP-4 Signaling Pathway and Teneligliptin's Point of Intervention.

Synthesis of Teneligliptin

Several synthetic routes for Teneligliptin have been reported, often involving the coupling of a substituted pyrrolidine moiety with 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine and subsequent functionalization with 1,3-thiazolidine. A common approach is highlighted below.

General Synthetic Scheme

The synthesis can be broadly divided into the formation of key intermediates and their final coupling and deprotection. A representative synthetic pathway is illustrated below.



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Figure 2: A generalized synthetic route for Teneligliptin.

Experimental Protocols

To a cooled (18-20°C) saturated solution of sodium carbonate (2.5 kg) in water (17.5 L), cysteamine hydrochloride (500 g, 4.40 mol) is added. This is a crucial starting material for one of the key fragments in the Teneligliptin synthesis.[4]

A solution of 9H-fluoren-9-ylmethyl (2S,4S)-4-oxo-2-(1,3-thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate (12.0 g) and 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate (10.3 g) in dichloromethane (120 ml) is treated with sodium triacetoxyborohydride (9.02 g).[4] The reaction mixture is stirred to facilitate the reductive amination, coupling the two key fragments.

The Boc-protected intermediate, 3-((2S,4S)-1-(1,1-Dimethylethoxy carbonyl)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-ylcarbonyl)thiazolidine (25.45 g), is dissolved in dichloromethane (200 mL).[5] Trifluoroacetic acid (50 mL) is added at room temperature, and the mixture is stirred for 19 hours to remove the Boc protecting group.[5] The reaction mixture is then concentrated, and a saturated aqueous solution of sodium hydrogencarbonate is added. The product is extracted with chloroform, washed, and dried. The resulting solid is purified by silica gel column chromatography to yield Teneligliptin free base.[5] The final salt is prepared by reacting the free base with hydrobromic acid.

Quantitative Data

Step	Starting Materials	Reagents	Solvent	Yield	Purity	Reference
Deprotection	Boc-protected Teneligliptin precursor	Trifluoroacetic acid, Sodium hydrogencarbonate	Dichloromethane, Chloroform	93%	>99%	[5]
Purification	Crude Teneligliptin 2.5 hydrobromide hydrate	Methanol, n-butanol	-	-	>99.7%	[4]
Overall Process	Key intermediates	Various	Various	37-39%	High	[6][7]

Related Impurities

The synthesis and storage of Teneligliptin can lead to the formation of various impurities. These can be process-related, arising from starting materials or intermediates, or degradation products formed under stress conditions.

Common Impurities

A number of potential impurities have been identified and characterized. These include isomers, by-products from side reactions, and degradation products.[8][9][10]

Impurity Name	Chemical Name	Type
Impurity A	1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine	Process-related
Impurity B	tert-Butyl (2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate	Process-related (Intermediate)
Impurity C	tert-Butyl (2S,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate	Process-related
R-Isomer	(2R,4S)-Teneligliptin	Stereoisomer
N-Nitroso Teneligliptin	N-Nitroso Teneligliptin	Potential Genotoxic Impurity
Sulfoxide	Teneligliptin Sulfoxide	Degradation

Analytical Methods for Impurity Profiling

A range of analytical techniques are employed for the detection, identification, and quantification of Teneligliptin and its impurities.

A stability-indicating RP-HPLC method can be used for the estimation of Teneligliptin and its impurities.

- Column: Grace Smart C18 (250mm x 4.6mm, 5µm)[[11](#)]
- Mobile Phase: 0.05M Potassium dihydrogen phosphate (pH 4.0) and Acetonitrile (80:20 v/v) [[11](#)]
- Flow Rate: 1 ml/min[[11](#)]
- Detection: PDA detector at 242 nm[[11](#)]

- Retention Times: Teneligliptin (~7.4 min), Impurity B (~6.7 min), Impurity G (~8.5 min)[[11](#)]

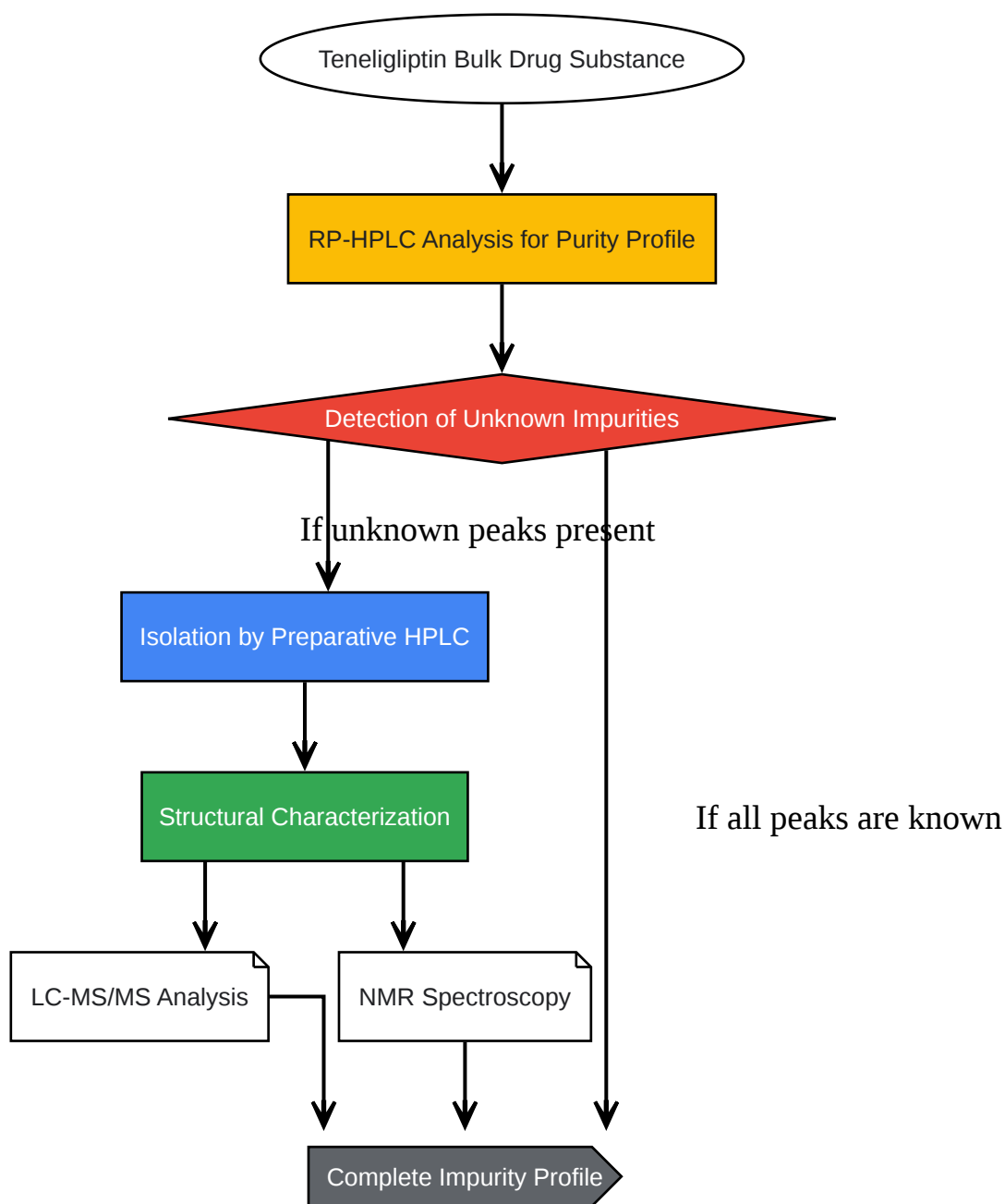
For structural elucidation of unknown impurities, LC-MS/MS is a powerful tool.

- Column: C18 reverse phase[[12](#)]
- Mobile Phase: Methanol and Ammonium Formate (80:20)[[12](#)]
- Flow Rate: 0.5 mL/min[[12](#)]
- MS Conditions: Scan range m/z = 50 to 500[[12](#)]

Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are performed to identify potential degradation products.[[13](#)] Degradation is notably observed in basic, oxidative, and thermal stress conditions.[[13](#)]

Impurity Analysis Workflow

The general workflow for identifying and characterizing impurities in a bulk drug substance is outlined below.



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Figure 3: A typical workflow for impurity profiling.

Conclusion

The synthesis of Teneligliptin is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The identification and control of impurities are critical for the safety and efficacy of the final drug product. This guide has provided an overview of the

synthetic strategies, detailed experimental protocols, and analytical methodologies for impurity profiling, serving as a valuable resource for professionals in the field of drug development and manufacturing.

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